1-[(dimethylamino)sulfonyl]-N-(3-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
1-[(dimethylamino)sulfonyl]-N-(3-methoxybenzyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H25N3O4S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.15657746 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Impurities and Synthesis
The synthesis and study of pharmaceutical impurities of proton pump inhibitors highlight the importance of understanding and controlling the synthesis process to ensure the purity and efficacy of drugs. For example, the novel synthesis methods for omeprazole, a proton pump inhibitor, demonstrate the complexities involved in pharmaceutical manufacturing and the potential for creating various impurities, including sulfone N-oxide, during the synthesis process. These impurities are critical for ensuring drug safety and efficacy, underscoring the importance of precise synthesis techniques (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Carbonic Anhydrase Inhibitors
Carbonic anhydrase inhibitors (CAIs) are significant for their application in treating glaucoma, a major cause of blindness worldwide. The review of patent literature on antiglaucoma CAIs, including sulfonamide/sulfamide/sulfamate CAIs and those incorporating NO-donating moieties, highlights the ongoing need for novel CAIs to treat and diagnose glaucoma more effectively. This review emphasizes the crucial role of sulfonamide-based compounds in developing therapeutic options for managing glaucoma and potentially other diseases (Masini, Carta, Scozzafava, & Supuran, 2013).
Novel Therapeutic Agents
The exploration of N-sulfonylamino azinones and their extensive investigations into biological activities indicate the potential of these compounds in treating various diseases, including neurological disorders. The development of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones, for example, presents promising avenues for treating epilepsy and schizophrenia. This research points to the broad applicability of sulfonamide-based compounds in medicinal chemistry and the potential for discovering new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).
Properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18(2)24(21,22)19-9-7-14(8-10-19)16(20)17-12-13-5-4-6-15(11-13)23-3/h4-6,11,14H,7-10,12H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMIABNPGAFXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.